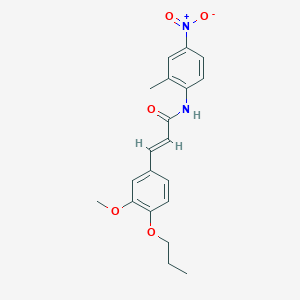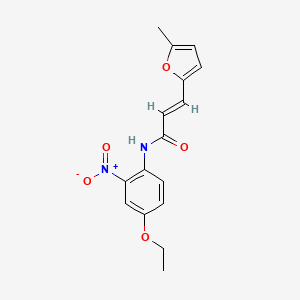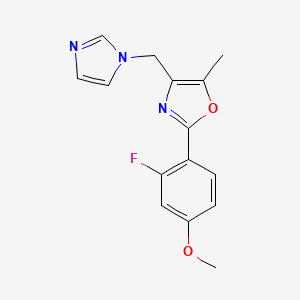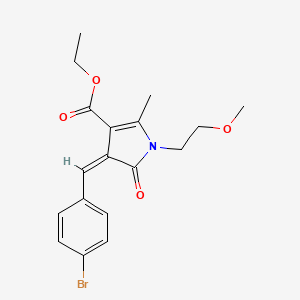![molecular formula C20H27N3O2 B5332284 2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE](/img/structure/B5332284.png)
2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE is a complex organic compound that features a furan ring, a piperazine ring, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl piperazine intermediate. This intermediate is then reacted with 4-(propan-2-yl)phenylacetyl chloride under appropriate conditions to yield the final product. Common reagents used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as triethylamine (TEA).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The acetamide group can be reduced to form corresponding amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}-N-[4-(METHYL)PHENYL]ACETAMIDE
- 2-{4-[(THIOPHEN-2-YL)METHYL]PIPERAZIN-1-YL}-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE
- 2-{4-[(PYRIDIN-2-YL)METHYL]PIPERAZIN-1-YL}-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE
Uniqueness
2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE is unique due to the presence of the furan ring, which imparts specific chemical and biological properties. The combination of the furan ring with the piperazine and acetamide groups makes this compound a versatile scaffold for drug development and other applications.
Propiedades
IUPAC Name |
2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-16(2)17-5-7-18(8-6-17)21-20(24)15-23-11-9-22(10-12-23)14-19-4-3-13-25-19/h3-8,13,16H,9-12,14-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJFAQDKNGZKFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(benzyloxy)phenyl]-4-[3-(4-methoxyphenyl)acryloyl]piperazine](/img/structure/B5332205.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentanecarboxamide](/img/structure/B5332223.png)

![5-[1-(2-methoxy-2-methylpropanoyl)piperidin-3-yl]-2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5332226.png)
![N-[2-(3,4-dimethylphenoxy)-1-methylethyl]-2-methylpropanamide](/img/structure/B5332229.png)

![({1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]pyrrolidin-3-yl}methyl)amine](/img/structure/B5332239.png)
![5-{[2-(trifluoromethyl)morpholin-4-yl]methyl}-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5332246.png)

![N-[2-(acetylamino)phenyl]-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5332268.png)

![3-(2-{4-[2-fluoro-4-(methylsulfonyl)phenyl]-1-piperazinyl}-2-oxoethyl)morpholine hydrochloride](/img/structure/B5332278.png)
![1-[2-(1H-imidazol-2-yl)benzoyl]-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B5332286.png)
![{4-[4-(3-FLUOROBENZOYL)PHENYL]PIPERAZINO}(2-THIENYL)METHANONE](/img/structure/B5332298.png)
